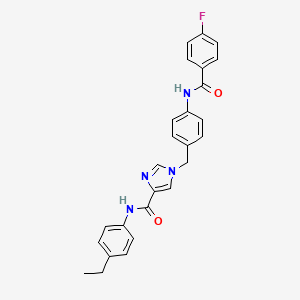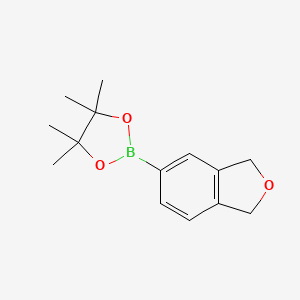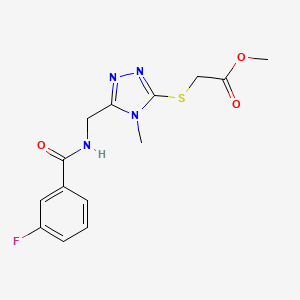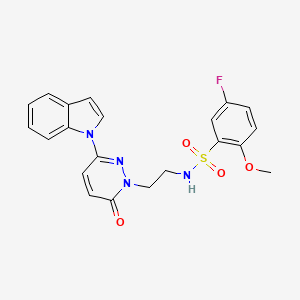
tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O5S . It’s a complex organic compound that falls under the category of sulfonylanilines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties of “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” are not available in the search results .Scientific Research Applications
Intermediate in Pharmaceutical Manufacturing
This compound is structurally similar to “1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)”, which is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, it’s plausible that “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” could also serve as an intermediate in the synthesis of similar pharmaceutical compounds.
Research into Opioid Crisis
Given its structural similarity to 1-Boc-4-AP, this compound could be used in research into the opioid crisis. Fentanyl and its derivatives, for which 1-Boc-4-AP is an intermediate, are major contributing drugs to the opioid crisis in North America . Therefore, studying “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” and its reactions could provide valuable insights into the synthesis and properties of these potent opioids.
Impurity Identification in Designer Drugs
1-Boc-4-AP has been identified as an impurity in other designer drug products . It’s possible that “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” could also appear as an impurity in similar contexts, and studying it could help in the identification and analysis of such impurities.
Study of Sulfonylanilines
This compound belongs to the class of organic compounds known as sulfonylanilines . These are compounds containing an aniline moiety, which is para-substituted by a sulfonyl group . Therefore, it could be used in studies focusing on the properties and reactions of sulfonylanilines.
Mechanism of Action
Target of Action
The compound “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, its primary targets are likely to be the same as those of fentanyl, which primarily targets the opioid receptors in the brain .
Mode of Action
Instead, it undergoes further chemical reactions to form the active compounds that interact with the opioid receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the synthesis and action of fentanyl and its derivatives. These pathways involve the conversion of the compound into the active drug molecule and its subsequent interaction with the opioid receptors . The downstream effects of this interaction include analgesia, sedation, and respiratory depression, which are characteristic effects of opioid drugs .
Pharmacokinetics
Fentanyl is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
As an intermediate in drug synthesis, the primary result of the action of this compound is the formation of active drug molecules such as fentanyl . These molecules then interact with their targets in the body to produce their therapeutic effects .
Action Environment
The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is used as an intermediate . Factors such as temperature, pH, and the presence of other reactants can all influence the efficiency of these reactions and the yield of the final drug product . In addition, the compound’s stability may be affected by factors such as light, heat, and moisture .
Its action is primarily chemical, involving participation in reactions that produce active drug molecules from this and other precursors .
properties
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-9-13(10-12-19)18-25(21,22)15-7-5-14(23-4)6-8-15/h5-8,13,18H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGQMDGAWSQGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2393790.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)

![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)

![2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid](/img/structure/B2393795.png)

![N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2393800.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2393801.png)
![1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2393802.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2393806.png)

